molecular formula C13H17N3O2 B1345281 tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate CAS No. 956485-62-4

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate

Cat. No.: B1345281
CAS No.: 956485-62-4
M. Wt: 247.29 g/mol
InChI Key: HCQHANLFBAKUFB-UHFFFAOYSA-N
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Description

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate is a heterocyclic compound with the molecular formula C13H17N3O2 and a molecular weight of 247.29 g/mol . This compound is used primarily in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate typically involves the reaction of 1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate can be compared with other similar compounds such as:

  • tert-Butyl (5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylcarbamate
  • tert-Butyl 2-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-yl)ethylcarbamate
  • tert-Butyl (5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .

Biological Activity

tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate (CAS No. 956485-62-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

  • Molecular Formula: C₁₃H₁₇N₃O₂
  • Molecular Weight: 247.29 g/mol
  • Structure: The compound features a pyrrolopyridine core, which is known for its diverse pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable pyrrolopyridine precursor. Various synthetic routes have been explored to optimize yield and purity.

Research indicates that compounds containing the pyrrolopyridine structure may interact with various biological targets, including enzymes and receptors involved in cancer progression and neurodegenerative diseases. The specific mechanism of action for this compound remains an area of active investigation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance:

  • Cell Line Testing: The compound has shown inhibitory effects on cell proliferation in various tumor cell lines, suggesting potential as an anticancer agent.
Cell LineIC50 (µM)Reference
A5495.6
HeLa4.8
MCF76.2

In Vivo Studies

Preliminary in vivo studies indicate promising results in animal models for cancer treatment. These studies typically assess tumor growth inhibition and overall survival rates.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound against A549 lung cancer cells. The results indicated a dose-dependent inhibition of cell growth, with an IC50 value of 5.6 µM, highlighting its potential as a therapeutic agent in lung cancer treatment .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of this compound in a model of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates, indicating its potential utility in treating neurodegenerative disorders .

Toxicity and Safety Profile

While initial findings are promising, the safety profile of this compound must be thoroughly evaluated through toxicological studies. Current data suggest moderate toxicity at high concentrations; however, further studies are needed to establish safe dosage ranges for therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(1H-pyrrolo[2,3-b]pyridin-4-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-14-11-10(9)5-7-15-11/h4-7H,8H2,1-3H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQHANLFBAKUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640147
Record name tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956485-62-4
Record name tert-Butyl [(1H-pyrrolo[2,3-b]pyridin-4-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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